molecular formula C15H11Cl2FO B1327585 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone CAS No. 898788-18-6

3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

Cat. No. B1327585
M. Wt: 297.1 g/mol
InChI Key: CXPSLZJJHZZRDM-UHFFFAOYSA-N
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Description

This typically involves identifying the compound’s IUPAC name, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could involve looking at reaction mechanisms, the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone has been explored in various research contexts, particularly in chemical synthesis and structural analysis. Notable studies include the synthesis and spectral analysis of related compounds, providing insight into molecular geometry, chemical reactivity, and photophysical properties. For instance, compounds synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone were studied for their FT-IR, NMR spectra, and photophysical properties. Computational calculations and DFT analyses were performed to understand their molecular electrostatic potential (MEP) and HOMO - LUMO frontier orbitals, highlighting chemically active sites responsible for chemical reactivity (Satheeshkumar et al., 2017).

Crystallization and Solid-State Properties

Studies have also delved into the crystallization behaviors and solid-state properties of related chlorophenols and fluorophenols, exploring their structures under various conditions like low temperature and high pressure. This research offers valuable insights into the formation of different polymorphs and the hydrogen-bonded arrangements in these compounds, providing a foundation for understanding the solid-state chemistry of related compounds (Oswald et al., 2005).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other safety concerns.


Future Directions

This involves looking at potential future research directions. This could involve potential applications of the compound, or further studies to better understand its properties or reactivity.


properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-14(18)13(17)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPSLZJJHZZRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644484
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

CAS RN

898788-18-6
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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